Divinyltetramethyldisilazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Divinyltetramethyldisilazane is a chemical compound with the molecular formula C8H19NSi2. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. This compound is known for its reactivity due to the presence of vinyl groups and is often used as a precursor in the synthesis of other organosilicon compounds.
Vorbereitungsmethoden
Divinyltetramethyldisilazane can be synthesized through several methods One common synthetic route involves the reaction of dimethylvinylchlorosilane with ammonia The reaction is typically carried out at a controlled temperature and pressure to ensure the desired product is obtainedThe mixture is then subjected to molecular distillation to obtain a colorless transparent liquid .
Analyse Chemischer Reaktionen
Divinyltetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: It can be reduced under specific conditions to yield different organosilicon compounds.
Substitution: The vinyl groups in this compound can participate in substitution reactions, leading to the formation of various substituted silanes. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Divinyltetramethyldisilazane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of divinyltetramethyldisilazane involves its reactivity with other compounds due to the presence of vinyl groups. These vinyl groups can undergo various chemical reactions, such as cross-coupling and copolymerization, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved in these reactions depend on the specific application and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Divinyltetramethyldisilazane can be compared with other similar compounds, such as:
Divinyltetramethyldisiloxane: This compound is similar in structure but contains an oxygen atom, which affects its reactivity and applications.
Dimethylvinylchlorosilane: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of a chlorine atom.
Vinylsilane terminated polydimethylsiloxanes: These compounds are products of reactions involving this compound and have unique properties that make them suitable for specific applications.
This compound stands out due to its versatility and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H18NSi2 |
---|---|
Molekulargewicht |
184.41 g/mol |
InChI |
InChI=1S/C8H18NSi2/c1-7-10(8-2)9(3)11(4,5)6/h7-8H,1-2H2,3-6H3 |
InChI-Schlüssel |
YTMARBJNUUCIIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN([Si](C=C)C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.